(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[4-(2-hydroxyethyl)piperazin-1-yl]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
The compound contains a benzothiazole ring, which is a bicyclic compound consisting of the fusion of a benzene ring and a thiazole ring . It also contains a pyrazolone ring, which is a class of organic compounds with the formula C3H2N2O. Pyrazolones are often used as building blocks in the synthesis of more complex molecules .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, benzothiazole derivatives can be synthesized through the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The benzene and thiazole planes in benzothiazole compounds are often coplanar . The exact structure of this compound would require further analysis.Chemical Reactions Analysis
Benzothiazole derivatives are highly reactive and can be used as building blocks for organic and organoelement synthesis . The specific reactions this compound can undergo would depend on the conditions and reagents present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the compound’s molecular weight can be calculated based on its molecular formula . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally.Mechanism of Action
Future Directions
Properties
IUPAC Name |
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-[4-(2-hydroxyethyl)piperazin-1-yl]ethylidene]-5-(trifluoromethyl)pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2S/c1-12(26-8-6-25(7-9-26)10-11-28)15-16(19(20,21)22)24-27(17(15)29)18-23-13-4-2-3-5-14(13)30-18/h2-5,28H,6-11H2,1H3/b15-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORAVEJHFPILIFT-NTCAYCPXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)N4CCN(CC4)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)/N4CCN(CC4)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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